3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide
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Overview
Description
3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and nitro functional groups, as well as hydroxylamine moieties. These features make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group. The hydroxylamine moieties are then introduced through reactions with hydroxylamine derivatives under controlled conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitroso or nitro compounds using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group directs incoming electrophiles to the meta position. Common reagents used in these reactions include acids, bases, and specific catalysts.
Scientific Research Applications
3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s functional groups make it useful in studying enzyme interactions and protein modifications.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide involves its interaction with various molecular targets. The amino and hydroxylamine groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The nitro group can participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar compounds to 3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide include:
4-Amino-3-nitrophenylboronic acid pinacol ester: This compound also contains amino and nitro groups but differs in its boronic acid functionality.
3-Amino-N-(4-nitrophenyl)propanamide: Similar in structure but lacks the hydroxylamine moieties. The uniqueness of this compound lies in its combination of functional groups, which provides a broader range of reactivity and applications.
Properties
CAS No. |
69227-97-0 |
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Molecular Formula |
C9H12N4O5 |
Molecular Weight |
256.22 g/mol |
IUPAC Name |
3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide |
InChI |
InChI=1S/C9H12N4O5/c10-6-3-5(1-2-8(6)13(17)18)7(11-15)4-9(14)12-16/h1-3,7,11,15-16H,4,10H2,(H,12,14) |
InChI Key |
CQMVLBYCLXEGDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)NO)NO)N)[N+](=O)[O-] |
Origin of Product |
United States |
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